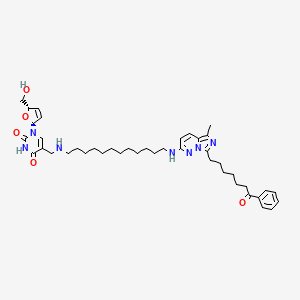
Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification in its structure makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- involves multiple steps The starting material is typically thymidine, which undergoes a series of chemical reactions including dehydrogenation and deoxygenation to form the 2’,3’-didehydro-3’-deoxy derivative
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its deoxy form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of this compound involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The imidazo(1,5-b)pyridazin-2-yl group enhances its binding affinity to DNA polymerases and other enzymes involved in nucleic acid metabolism. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Stavudine: A dideoxynucleoside analog used in the treatment of HIV.
Uniqueness
What sets Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- apart from similar compounds is its unique structural modifications, which enhance its biological activity and specificity. The presence of the imidazo(1,5-b)pyridazin-2-yl group and the dodecylamino chain contribute to its distinct pharmacological properties, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
210469-33-3 |
|---|---|
Molekularformel |
C42H59N7O5 |
Molekulargewicht |
742.0 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[12-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]dodecylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C42H59N7O5/c1-32-36-24-25-38(47-49(36)39(45-32)22-16-9-8-15-21-37(51)33-19-13-12-14-20-33)44-28-18-11-7-5-3-2-4-6-10-17-27-43-29-34-30-48(42(53)46-41(34)52)40-26-23-35(31-50)54-40/h12-14,19-20,23-26,30,35,40,43,50H,2-11,15-18,21-22,27-29,31H2,1H3,(H,44,47)(H,46,52,53)/t35-,40+/m0/s1 |
InChI-Schlüssel |
RQUOVQIPYBAAHQ-BFZSYRKTSA-N |
Isomerische SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
Kanonische SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


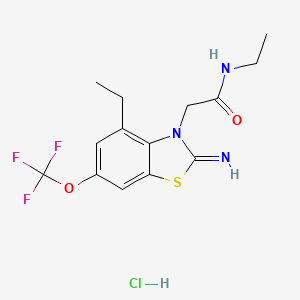
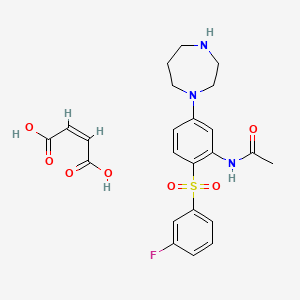
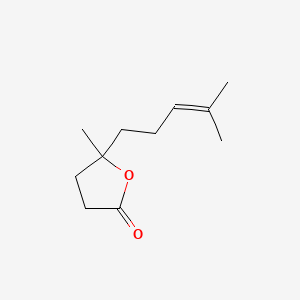


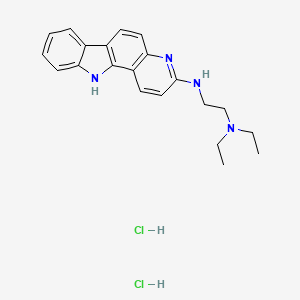

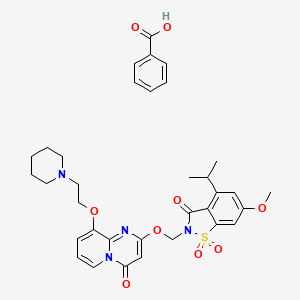
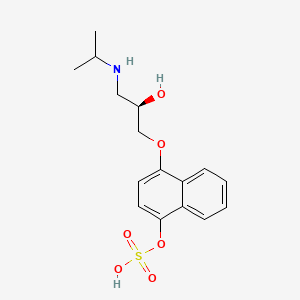
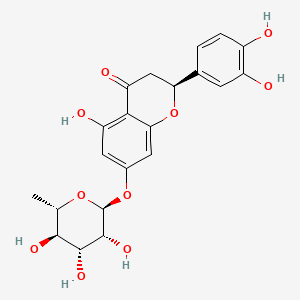

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)


